3-Methyl-2-(2-thienyl)butanenitrile

Description

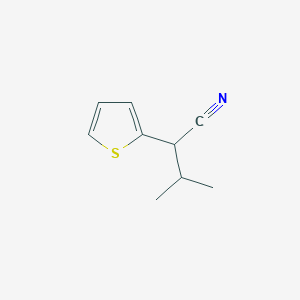

3-Methyl-2-(2-thienyl)butanenitrile is an organonitrile compound featuring a 2-thienyl (thiophene) substituent attached to the second carbon of a branched butanenitrile chain. Its molecular formula is C₉H₁₁NS, with a molecular weight of 165.26 g/mol.

Properties

Molecular Formula |

C9H11NS |

|---|---|

Molecular Weight |

165.26 g/mol |

IUPAC Name |

3-methyl-2-thiophen-2-ylbutanenitrile |

InChI |

InChI=1S/C9H11NS/c1-7(2)8(6-10)9-4-3-5-11-9/h3-5,7-8H,1-2H3 |

InChI Key |

WJIGPJQNSADFEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#N)C1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2-(3-Methylthiophene-2-carbonyl)butanenitrile (CID 43670521)

- Molecular Formula: C₁₀H₁₁NOS

- Key Structural Differences :

- Incorporates a carbonyl bridge between the thiophene ring and nitrile group.

- The thiophene substituent is 3-methylthiophene (vs. 2-thienyl in the target compound).

- Implications: The carbonyl group enhances polarity, increasing solubility in polar solvents (e.g., methanol or DMSO). Reactivity diverges due to the electron-withdrawing carbonyl, making it more susceptible to nucleophilic attack compared to the target compound. Applications: Likely used in ketone-based synthesis or as a precursor for heterocyclic derivatives .

Table 1: Physical and Structural Comparison

| Property | 3-Methyl-2-(2-thienyl)butanenitrile | 2-(3-Methylthiophene-2-carbonyl)butanenitrile |

|---|---|---|

| Molecular Formula | C₉H₁₁NS | C₁₀H₁₁NOS |

| Molecular Weight (g/mol) | 165.26 | 193.26 |

| Key Functional Groups | Nitrile, 2-thienyl | Nitrile, 3-methylthiophene, carbonyl |

| Polarity | Moderate (aromatic + nitrile) | High (carbonyl + nitrile) |

3-Methyl-2-methylidenebutanenitrile (CID 543044)

- Molecular Formula : C₆H₉N

- Key Structural Differences :

- Lacks the thienyl group; features a methylidene (CH₂=C) group instead.

- Simpler branched chain (3-methylbutanenitrile backbone).

- Higher volatility due to lower molecular weight and absence of bulky substituents. Applications: Likely serves as a monomer in polymerization or a building block for alkylnitrile derivatives .

Table 2: Reactivity and Application Comparison

| Property | This compound | 3-Methyl-2-methylidenebutanenitrile |

|---|---|---|

| Aromatic Interactions | Strong (thienyl ring) | None |

| Volatility | Low | High |

| Synthetic Utility | Pharmaceutical intermediates | Polymer/monomer synthesis |

2-(2-Thienyl)-alanyl-phenylalanine nitrile Diastereomers

- Structure : Dipeptide analogs with nitrile termini and thienyl-alanine residues.

- Key Differences :

- Peptide backbone introduces amide bonds and chiral centers, absent in the target compound.

- Higher molecular complexity (C₁₆H₁₆N₃OS vs. C₉H₁₁NS).

- Solubility: Enhanced water solubility due to peptide bonds, unlike the lipophilic target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.